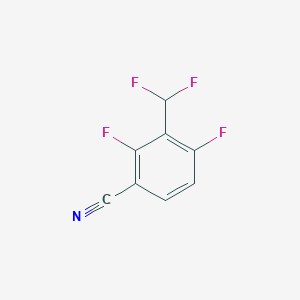
3-(Difluoromethyl)-2,4-difluorobenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Difluoromethyl)-2,4-difluorobenzonitrile is a fluorinated organic compound with significant relevance in various scientific fields. The presence of multiple fluorine atoms in its structure imparts unique chemical properties, making it a valuable compound in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the use of difluoromethylating reagents such as ClCF₂H in the presence of a base . The reaction conditions often require low temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes using advanced catalytic systems.
Chemical Reactions Analysis
Types of Reactions: 3-(Difluoromethyl)-2,4-difluorobenzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cross-Coupling Reactions: It can participate in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Cross-Coupling: Palladium or copper catalysts in the presence of ligands and bases.
Major Products: The major products formed from these reactions include various fluorinated aromatic compounds, which can be further functionalized for specific applications .
Scientific Research Applications
3-(Difluoromethyl)-2,4-difluorobenzonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 3-(Difluoromethyl)-2,4-difluorobenzonitrile exerts its effects is primarily through its interaction with specific molecular targets. The presence of fluorine atoms enhances its ability to form strong hydrogen bonds and interact with biological macromolecules . This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
- 3-(Trifluoromethyl)-2,4-difluorobenzonitrile
- 2,4-Difluorobenzonitrile
- 3-(Difluoromethyl)-4-fluorobenzonitrile
Comparison: Compared to its analogs, 3-(Difluoromethyl)-2,4-difluorobenzonitrile exhibits unique properties due to the presence of the difluoromethyl group. This group enhances its lipophilicity and metabolic stability, making it a more attractive candidate for pharmaceutical applications .
Properties
Molecular Formula |
C8H3F4N |
|---|---|
Molecular Weight |
189.11 g/mol |
IUPAC Name |
3-(difluoromethyl)-2,4-difluorobenzonitrile |
InChI |
InChI=1S/C8H3F4N/c9-5-2-1-4(3-13)7(10)6(5)8(11)12/h1-2,8H |
InChI Key |
NFTXIUXSOBBCAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C#N)F)C(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















